1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine

描述

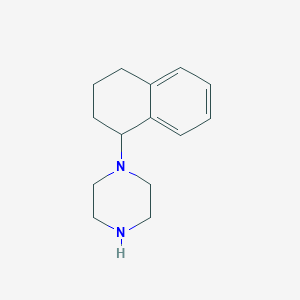

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is an organic compound with the molecular formula C14H20N2 It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 1,2,3,4-tetrahydronaphthalen-1-yl group

准备方法

Synthetic Routes and Reaction Conditions

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Types of Reactions

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H20N2

- Molecular Weight : 216.33 g/mol

- CAS Number : 187221-31-4

- IUPAC Name : 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine

The compound features a piperazine ring substituted with a tetrahydronaphthalenyl group. This unique structure influences its chemical reactivity and biological activity.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to naphthalene derivatives using agents like potassium permanganate. |

| Reduction | Produces more saturated derivatives with reducing agents like lithium aluminum hydride. |

| Substitution | Modifies the piperazine ring with different substituents under basic conditions. |

Biology

This compound has been studied for its interactions with biological receptors and enzymes:

- Receptor Binding Affinities :

- Sigma-2 receptor: High affinity

- 5-HT1A receptor: Subnanomolar range (Agonist)

- D2 receptor: Moderate affinity (Antagonist)

- 5-HT7 receptor: Nanomolar range (Agonist)

These interactions suggest potential roles in modulating cellular processes such as cell proliferation and apoptosis.

Medicine

Research indicates that this compound may have therapeutic effects in treating neurological and psychiatric disorders:

- Anticancer Activity : In studies involving breast cancer cells (MCF-7), the compound showed promise in enhancing PARP cleavage and increasing caspase activity, indicating potential as a chemotherapeutic agent.

Industry

In industrial applications, this compound may be used in developing new materials or as an intermediate in pharmaceutical synthesis.

Study on 5-HT Receptors

Research highlighted the influence of substituents on the piperazine ring regarding binding affinities to serotonin receptors. Variations at the N-1 position significantly affected binding affinity to the 5-HT1A receptor.

Anticancer Research

In a study focusing on breast cancer cell lines (MCF-7), derivatives of this compound were tested for their ability to inhibit PARP activity. The results indicated enhanced apoptosis through increased caspase activity.

作用机制

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 1-(1,2,3,4-Tetrahydronaphthalen-2-YL)piperazine

- 1-(1,2,3,4-Tetrahydronaphthalen-3-YL)piperazine

- 1-(1,2,3,4-Tetrahydronaphthalen-4-YL)piperazine

Uniqueness

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable compound for targeted research and development .

生物活性

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is an organic compound with significant biological activity, particularly noted for its interactions with various neurotransmitter receptors. This article delves into its biological mechanisms, receptor interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N2

- CAS Number : 187221-31-4

- IUPAC Name : this compound

- Molecular Weight : 216.33 g/mol

The compound features a piperazine ring substituted with a tetrahydronaphthalenyl group, which influences its binding affinity and activity at various receptors.

This compound primarily targets the sigma-2 receptor , a protein implicated in cell proliferation and apoptosis. Its interaction with this receptor suggests potential roles in modulating cellular processes such as:

- Cell Proliferation : Influencing the growth and division of cells.

- Apoptosis : Inducing programmed cell death, which is crucial in cancer therapy.

Receptor Binding Affinities

Research has demonstrated that this compound exhibits significant binding affinities to several key receptors:

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| 5-HT1A | Subnanomolar range | Agonist |

| D2 | Moderate | Antagonist |

| Sigma-2 | High | Modulator |

| 5-HT7 | Nanomolar range | Agonist |

These affinities indicate that this compound can effectively interact with neurotransmitter systems involved in mood regulation and psychotropic effects.

Study on 5-HT Receptors

A study highlighted the influence of substituents on the piperazine ring regarding binding affinities to serotonin receptors. The results indicated that variations in the N-1 position significantly affected the binding affinity to the 5-HT1A receptor, suggesting that structural modifications could enhance therapeutic efficacy against neuropsychiatric disorders .

Anticancer Activity

In another investigation focusing on breast cancer cells (MCF-7), derivatives of piperazine including this compound were tested for their ability to inhibit PARP activity. The compound exhibited promising results in enhancing PARP cleavage and increasing caspase activity, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The unique structural configuration of this compound sets it apart from other similar compounds. For instance:

| Compound | Binding Affinity (Ki) | Notable Activity |

|---|---|---|

| 1-(1,2,3,4-Tetrahydronaphthalen-2-YL)piperazine | Moderate | Antagonist |

| 1-(1,2,3,4-Tetrahydronaphthalen-3-YL)piperazine | Low | Agonist |

This comparison illustrates how slight variations in structure can lead to significant differences in biological activity and receptor selectivity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine derivatives, and how are they characterized?

- Methodological Answer : Synthesis typically involves diazonium coupling reactions or nucleophilic substitution. For example, 1-alkylpiperazines can react with diazonium salts to form triazene derivatives, confirmed via -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . Elemental analysis and spectral data (e.g., UV-Vis, fluorescence) are critical for purity assessment. Beta-cyclodextrin modification has been used to reduce toxicity but may require optimization to retain bioactivity .

Q. How is the toxicity profile of modified piperazine derivatives evaluated in preclinical studies?

- Methodological Answer : Acute toxicity assays in rodent models (e.g., LD determination) and in vitro cytotoxicity screening (e.g., MTT assays) are standard. Modified derivatives, such as beta-cyclodextrin conjugates, show reduced toxicity but may compromise bioactivity, necessitating dose-response studies . Antiplatelet activity assays (e.g., platelet aggregation inhibition) can further validate safety-efficacy trade-offs .

Q. What analytical techniques are suitable for identifying and quantifying piperazine analogs in complex matrices?

- Methodological Answer : Raman microspectroscopy with multivariate analysis (e.g., PCA-LDA) effectively discriminates structural isomers. Optimal parameters include 20 mW laser power and 128–256 scans for high-resolution spectra . For biological samples (e.g., hair), HPLC-MS/MS with internal standards (e.g., p-tolylpiperazine) ensures sensitivity and specificity .

Advanced Research Questions

Q. How does structural modification of this compound impact serotonin receptor binding affinity?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and comparative SAR studies reveal that substituent position (e.g., para vs. meta) and planarity of the aryl ring relative to the piperazine nitrogen dictate 5-HT receptor affinity. Triazene-linked derivatives show unique conformational dynamics, requiring free energy perturbation (FEP) calculations to predict binding modes .

Q. Can this compound enhance CO2_22 capture efficiency in flue gas treatment systems?

- Methodological Answer : As a promoter in potassium carbonate (KCO) solutions, piperazine derivatives increase CO absorption rates by 30–50% in PTFE hollow fiber membrane contactors. Parametric optimization (e.g., 0.1–0.3 M piperazine concentration, 40–60°C) balances absorption kinetics with solvent stability. Long-term stability tests (500+ hours) monitor degradation via FTIR and ion chromatography .

Q. What computational strategies resolve contradictions in predicted vs. observed biological activity for modified derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess electronic effects of substituents. QSAR models trained on antiplatelet activity data (IC values) identify key descriptors (e.g., logP, polar surface area). Discrepancies between in silico predictions and experimental results may stem from unaccounted solvent effects or protein flexibility .

Method Development Questions

Q. How can Raman microspectroscopy distinguish between structurally similar piperazine isomers?

- Methodological Answer : Multivariate analysis (PCA-LDA) of Raman spectral data (500–1800 cm) isolates unique vibrational modes. For example, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and its isomers show distinct C-F stretching (1120 cm) and ring deformation (620 cm) bands. Laser power ≥20 mW and 256 scans minimize signal-to-noise ratios .

Q. What strategies mitigate solvent degradation in piperazine-based CO2_22 capture systems?

- Methodological Answer : Additives like nanoparticles (e.g., SiO) stabilize piperazine by reducing oxidative degradation. Continuous monitoring of solvent pH and conductivity detects bicarbonate/carbonate ratio shifts. Closed-loop systems with vapor recovery units minimize piperazine loss via evaporation .

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (N95) and chemical-resistant gloves (e.g., nitrile) to avoid dermal/ocular exposure. Storage under inert gas (N) at 2–8°C prevents hygroscopic degradation. Emergency protocols include immediate rinsing with PBS (pH 7.4) for spills and activated charcoal for accidental ingestion .

Q. Data Contradiction Analysis

Q. How to reconcile reduced bioactivity in beta-cyclodextrin-modified piperazine derivatives despite lower toxicity?

- Methodological Answer :

Beta-cyclodextrin encapsulation reduces membrane permeability, confirmed via parallel artificial membrane permeability assays (PAMPA). Co-administration with permeation enhancers (e.g., sodium taurocholate) restores activity. Alternatively, prodrug strategies (e.g., ester-linked derivatives) improve bioavailability without increasing toxicity .

属性

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBLNFCUXJHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573179 | |

| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187221-31-4 | |

| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。